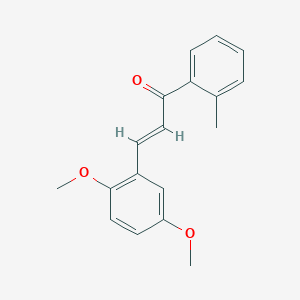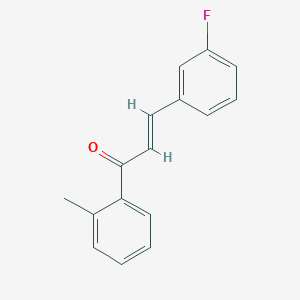
(2E)-3-(3-Fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(3-Fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one, commonly referred to as FMFP, is an organic compound that has been studied extensively in the scientific community due to its unique properties and potential applications. FMFP is a polyaromatic compound and is classified as a phenylprop-2-en-1-one due to its chemical structure. It is an important intermediate in the synthesis of heterocyclic compounds, which are used in many industries, including pharmaceuticals, agrochemicals, and materials science. FMFP has also been studied for its potential applications in the medical field, such as its ability to act as an anti-inflammatory agent, an antioxidant, and a neuroprotective agent.
Wissenschaftliche Forschungsanwendungen
FMFP has been studied extensively in the scientific community due to its unique properties and potential applications. It has been investigated for its potential use in the medical field, such as its ability to act as an anti-inflammatory agent, an antioxidant, and a neuroprotective agent. FMFP has also been studied for its potential applications in the fields of materials science and agrochemicals. It has been shown to be an effective inhibitor of the enzyme cyclooxygenase-2, which is involved in the production of pro-inflammatory mediators. Additionally, FMFP has been shown to be a potent antioxidant, which can help protect cells from oxidative damage. Finally, FMFP has been studied for its potential ability to act as a neuroprotective agent, which may be useful in the treatment of neurological disorders.
Wirkmechanismus
The exact mechanism of action of FMFP is not yet fully understood, but it is believed to involve several pathways. It is known to inhibit the enzyme cyclooxygenase-2, which is involved in the production of pro-inflammatory mediators. Additionally, it is thought to act as an antioxidant by scavenging free radicals and preventing oxidative damage. Finally, it is believed to act as a neuroprotective agent by inhibiting the release of excitatory neurotransmitters and reducing inflammation in the brain.
Biochemical and Physiological Effects
FMFP has been studied for its biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase-2, which is involved in the production of pro-inflammatory mediators. Additionally, it has been shown to be a potent antioxidant, which can help protect cells from oxidative damage. Finally, it has been studied for its potential ability to act as a neuroprotective agent, which may be useful in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The use of FMFP in laboratory experiments has several advantages and limitations. One advantage is that it is relatively easy to synthesize and is commercially available. Additionally, it is a relatively stable compound and can be stored for long periods of time. However, FMFP is a relatively expensive compound and can be difficult to obtain in large quantities. Additionally, it is a relatively toxic compound and should be handled with caution.
Zukünftige Richtungen
The potential applications of FMFP are vast and there are many possible future directions for research. One potential area of research is to further investigate its potential use as an anti-inflammatory agent. Additionally, further research into its potential use as an antioxidant and a neuroprotective agent could be beneficial. Finally, further studies into its potential applications in the fields of materials science and agrochemicals could be beneficial.
Synthesemethoden
FMFP can be synthesized through a variety of methods, including the Pictet-Spengler reaction, the Knoevenagel condensation, and the Biginelli reaction. The Pictet-Spengler reaction involves the condensation of an aromatic aldehyde and an aromatic amine to form a β-carboline. This can be accomplished by heating the two reactants in the presence of a base, such as sodium hydroxide or potassium hydroxide. The Knoevenagel condensation is a reaction between an aldehyde and an amine in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form a β-carboline. The Biginelli reaction is a reaction between an aldehyde, an acid, and an amine to form a β-carboline. Each of these methods can be used to synthesize FMFP.
Eigenschaften
IUPAC Name |
(E)-3-(3-fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO/c1-12-5-2-3-8-15(12)16(18)10-9-13-6-4-7-14(17)11-13/h2-11H,1H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTLRBFBJFJEKP-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C=CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)/C=C/C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-Fluorophenyl)-1-(2-methylphenyl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

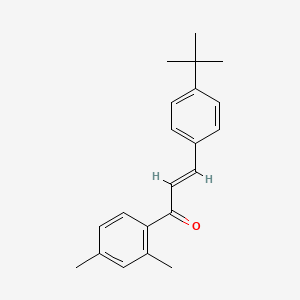
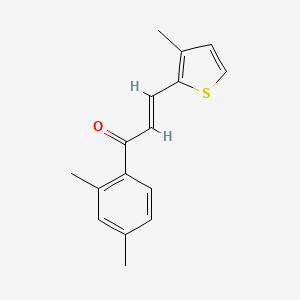
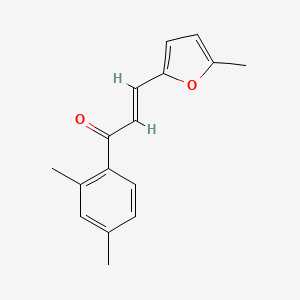
![(2E)-1-(2,4-Dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346548.png)


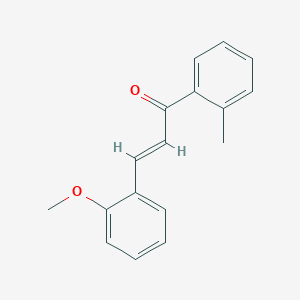
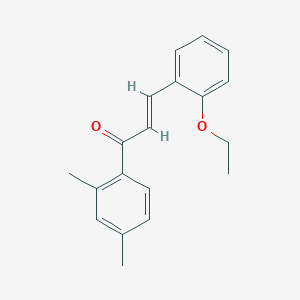

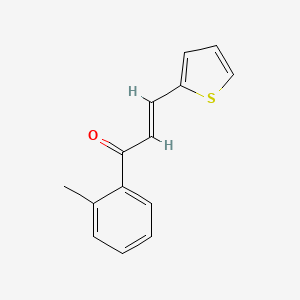
![(2E)-3-[4-(Benzyloxy)phenyl]-1-(2-methylphenyl)prop-2-en-1-one](/img/structure/B6346600.png)

![3-Acetoxymethyl-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)benzoic acid methyl ester](/img/structure/B6346611.png)
